An In-Depth Technical Guide to the Chemical Properties of 1,2-Phenylenedimethanamine Dihydrochloride
An In-Depth Technical Guide to the Chemical Properties of 1,2-Phenylenedimethanamine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Phenylenedimethanamine dihydrochloride, also known as 1,2-bis(aminomethyl)benzene dihydrochloride, is a chemical compound of significant interest in various fields of research and development, particularly in medicinal chemistry and materials science. Its rigid ortho-substituted benzene core provides a defined structural scaffold, while the two primary amine functionalities, protonated in the dihydrochloride salt form, offer versatile opportunities for chemical modification and interaction with biological targets. This technical guide provides a comprehensive overview of the core chemical properties, experimental protocols, and potential applications of this compound.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 1,2-phenylenedimethanamine dihydrochloride is fundamental for its application in research and synthesis. The available data is summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 1,2-Phenylenedimethanamine dihydrochloride | - |
| Synonyms | 1,2-Bis(aminomethyl)benzene dihydrochloride, o-Xylylenediamine dihydrochloride | [1] |
| CAS Number | 21294-14-4 | [2] |
| Molecular Formula | C₈H₁₄Cl₂N₂ | [2] |
| Molecular Weight | 209.12 g/mol | [2] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 306-308 °C | [3] |
| Solubility | Soluble in water, diethyl ether, ethyl acetate, and methanol. Insoluble in most other organic solvents. | [1] |
| Flash Point | 261 °C | [2] |
| Storage | Store at 2°C - 8°C | [2] |
Spectroscopic Data
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks for N-H stretching of the ammonium groups in the region of 3200-2800 cm⁻¹. Aromatic C-H stretching vibrations would appear around 3100-3000 cm⁻¹, and C=C stretching vibrations of the benzene ring would be observed in the 1600-1450 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum would likely exhibit a multiplet in the aromatic region (around 7.0-7.5 ppm) corresponding to the four protons on the benzene ring. The methylene protons (CH₂) adjacent to the ammonium groups would likely appear as a singlet or a multiplet downfield, influenced by the electron-withdrawing effect of the -NH₃⁺ groups. The protons of the ammonium groups themselves may appear as a broad singlet.
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¹³C NMR: The carbon NMR spectrum would show distinct signals for the aromatic carbons, with two signals for the substituted carbons and likely two for the unsubstituted carbons due to symmetry. A signal for the methylene carbons (CH₂) would also be present.
Experimental Protocols
Synthesis of 1,2-Phenylenedimethanamine Dihydrochloride
A plausible synthetic route to 1,2-phenylenedimethanamine dihydrochloride starts from the readily available o-xylene. This multi-step synthesis involves benzylic bromination, followed by substitution with an azide, and subsequent reduction to the diamine, which is then converted to its dihydrochloride salt.[4]
Step 1: Synthesis of α,α'-Dibromo-o-xylene
This step involves the free-radical bromination of o-xylene at the benzylic positions.
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Materials: o-xylene, N-bromosuccinimide (NBS), benzoyl peroxide (BPO), carbon tetrachloride (CCl₄).
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Procedure: A solution of o-xylene and a radical initiator such as benzoyl peroxide in a suitable solvent like carbon tetrachloride is heated to reflux. N-bromosuccinimide is then added portion-wise. The reaction is monitored by TLC. Upon completion, the succinimide byproduct is filtered off, and the solvent is removed under reduced pressure. The crude α,α'-dibromo-o-xylene can be purified by recrystallization.[5]
Step 2: Synthesis of 1,2-Bis(azidomethyl)benzene
The dibromide is converted to a diazide through nucleophilic substitution.
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Materials: α,α'-Dibromo-o-xylene, sodium azide (NaN₃), dimethylformamide (DMF).
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Procedure: α,α'-Dibromo-o-xylene is dissolved in DMF, and sodium azide is added. The mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC or IR spectroscopy, looking for the disappearance of the C-Br band and the appearance of the characteristic azide stretch at ~2100 cm⁻¹). The reaction mixture is then poured into water and extracted with a suitable organic solvent. The organic layer is washed, dried, and concentrated to yield 1,2-bis(azidomethyl)benzene.[4]
Step 3: Synthesis of 1,2-Phenylenedimethanamine
The diazide is reduced to the corresponding diamine.
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Materials: 1,2-Bis(azidomethyl)benzene, palladium on carbon (Pd/C), methanol (MeOH), hydrogen gas (H₂).
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Procedure: 1,2-Bis(azidomethyl)benzene is dissolved in methanol, and a catalytic amount of 10% Pd/C is added. The mixture is then subjected to catalytic hydrogenation under a hydrogen atmosphere. The reaction is monitored until the azide is completely consumed. The catalyst is then filtered off, and the solvent is evaporated to give the crude 1,2-phenylenedimethanamine.[4]
Step 4: Formation of 1,2-Phenylenedimethanamine Dihydrochloride
The free diamine is converted to its more stable dihydrochloride salt.
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Materials: 1,2-Phenylenedimethanamine, concentrated hydrochloric acid (HCl), ethanol.
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Procedure: The crude 1,2-phenylenedimethanamine is dissolved in a minimal amount of ethanol. Concentrated hydrochloric acid is then added dropwise with stirring until the solution is acidic. The dihydrochloride salt will precipitate out of the solution. The precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum.
Purification
Recrystallization is a common method for the purification of 1,2-Phenylenedimethanamine dihydrochloride. A suitable solvent system would be a mixture of ethanol and water, or methanol. The crude salt is dissolved in a minimum amount of the hot solvent mixture, and the solution is allowed to cool slowly to induce crystallization. The purified crystals are then collected by filtration and dried.
Applications in Drug Development
1,2-Phenylenedimethanamine serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. Its rigid framework and the presence of two nucleophilic amine groups make it an ideal scaffold for constructing ligands for metal complexes and for synthesizing heterocyclic compounds.
Ligand for Metal-Based Anticancer Drugs
The diamine can act as a bidentate ligand to coordinate with metal ions, such as platinum(II), to form stable complexes. A study on [bis-1,2-(aminomethyl)benzene]dichloroplatinum(II) complexes demonstrated cytotoxic activity against various human cancer cell lines.[4] This suggests that 1,2-phenylenedimethanamine can be a key component in the design of novel metal-based chemotherapeutic agents. The rationale behind using this ligand is to modulate the reactivity and bioavailability of the platinum center to overcome resistance and reduce the side effects associated with existing platinum-based drugs like cisplatin.
Scaffold for Biologically Active Molecules
The structural motif of 1,2-bis(aminomethyl)benzene is found in various biologically active compounds. For instance, derivatives of 1,3-bis[(4-(substituted-aminomethyl)phenyl)methyl]benzene have been designed and synthesized as potential G-quadruplex stabilizing ligands with antimalarial activity.[6] G-quadruplexes are secondary structures in nucleic acids that are implicated in various cellular processes and are considered promising targets for cancer and other diseases. While this example is for the 1,3-isomer, it highlights the potential of the bis(aminomethyl)benzene scaffold in designing molecules that can interact with specific biological targets.
Logical Relationships and Workflows
The synthesis of 1,2-Phenylenedimethanamine dihydrochloride and its subsequent use in the development of a platinum-based anticancer drug can be visualized as a logical workflow.
Caption: Workflow for the synthesis of 1,2-Phenylenedimethanamine dihydrochloride and its application.
Conclusion
1,2-Phenylenedimethanamine dihydrochloride is a versatile chemical compound with well-defined properties that make it a valuable tool for researchers in chemistry and drug development. Its synthesis, though multi-stepped, is achievable through established chemical transformations. The primary application of this compound lies in its use as a rigid scaffold and a bidentate ligand for the creation of novel molecules with potential therapeutic value, particularly in the realm of anticancer agents. Further research into its derivatives and their interactions with biological systems is warranted to fully explore its potential in medicinal chemistry.
References
- 1. CAS 21294-14-4: 1,2-Bis(aminomethyl)benzene dihydrochloride [cymitquimica.com]
- 2. mdpi.com [mdpi.com]
- 3. chembk.com [chembk.com]
- 4. New synthetic route to [bis-1,2-(aminomethyl)benzene]dichloroplatinum(II) complexes, screening for cytotoxic activity in cisplatin-sensitive and resistant human cancer cell lines, and reaction with glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. mdpi.com [mdpi.com]
